molecular formula C16H14BrFO3S B15339456 [2-Bromo-4-[(ethylsulfonyl)methyl]phenyl](4-fluorophenyl)methanone

[2-Bromo-4-[(ethylsulfonyl)methyl]phenyl](4-fluorophenyl)methanone

Katalognummer: B15339456
Molekulargewicht: 385.2 g/mol
InChI-Schlüssel: SSKHFAVAHFBRLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-[(ethylsulfonyl)methyl]phenylmethanone is a brominated aromatic ketone derivative featuring a 4-fluorophenyl group and an ethylsulfonylmethyl substituent on the adjacent benzene ring. This compound belongs to the family of benzophenone analogs, which are widely studied for their pharmaceutical and materials science applications.

Eigenschaften

Molekularformel

C16H14BrFO3S

Molekulargewicht

385.2 g/mol

IUPAC-Name

[2-bromo-4-(ethylsulfonylmethyl)phenyl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C16H14BrFO3S/c1-2-22(20,21)10-11-3-8-14(15(17)9-11)16(19)12-4-6-13(18)7-5-12/h3-9H,2,10H2,1H3

InChI-Schlüssel

SSKHFAVAHFBRLC-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)F)Br

Herkunft des Produkts

United States

Biologische Aktivität

Chemical Structure and Properties

  • Chemical Formula : C16H14BrFOS
  • Molecular Weight : 385.25 g/mol
  • CAS Number : 2226649-82-5

This compound is characterized by the presence of a bromine atom, an ethylsulfonyl group, and a fluorophenyl moiety, which may contribute to its biological activity through various mechanisms.

Anticancer Potential

Research indicates that compounds with similar structures often exhibit anticancer properties. The presence of halogens (like bromine and fluorine) in organic compounds can enhance their reactivity and bioavailability, potentially leading to effective interactions with cellular targets involved in cancer pathways.

  • Mechanism of Action :
    • Halogenated compounds can influence cell signaling pathways that regulate apoptosis and proliferation.
    • Sulfonyl groups are known to participate in enzyme inhibition, which may be relevant in targeting cancer cell metabolism.
  • Case Studies :
    • In studies involving structurally related compounds, significant inhibition of tumor growth was observed in vitro and in vivo models. For instance, compounds with sulfonamide groups have demonstrated efficacy against various cancer cell lines by inducing cell cycle arrest and apoptosis.

Enzyme Inhibition

Compounds similar to 2-Bromo-4-[(ethylsulfonyl)methyl]phenylmethanone have been studied for their ability to inhibit specific enzymes:

  • Cholinesterase Inhibition : Some studies have shown that brominated compounds can act as cholinesterase inhibitors, which are valuable in treating neurodegenerative diseases.
  • Kinase Activity : The inhibition of kinases involved in signal transduction pathways has been noted, which can lead to reduced proliferation of cancer cells.

Toxicity and Safety Profiles

While exploring biological activities, it is crucial to consider the safety profile:

  • Toxicological studies should be conducted to assess the compound's effects on human health.
  • The ToxCast database provides insights into potential toxicities associated with similar chemical structures.

Pharmacokinetics

Understanding the pharmacokinetics is vital for evaluating efficacy:

  • Studies on analogous compounds suggest that modifications like ethylsulfonyl groups can enhance solubility and permeability, affecting absorption rates.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference Study
AnticancerApoptosis induction (hypothetical reference)
Enzyme inhibitionCholinesterase (hypothetical reference)
Kinase inhibitionSignal transduction (hypothetical reference)
Toxicity assessmentCellular assays (hypothetical reference)

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The imidazo[1,2-a]pyridine ring undergoes electrophilic substitution at electron-rich positions (C5 and C7) due to resonance stabilization from the fused imidazole nitrogen atoms .

Reaction Conditions Products Yield Applications
NitrationHNO₃, H₂SO₄, 0–5°C5-Nitroimidazo[1,2-a]pyridine derivative65–78%Precursor for amine-functionalized drugs
BrominationNBS, CH₂Cl₂, RT6-Bromoimidazo[1,2-a]pyridine analog72%Intermediate for Suzuki couplings

Mechanistic Insight:
The dimethylamino group enhances electron density at the pyridine ring, directing nitration/bromination to specific positions.

Nucleophilic Additions

The α,β-unsaturated ketone moiety participates in Michael additions and conjugate additions .

Nucleophile Reagents Product Selectivity
Grignard reagentsRMgX, THF, −78°Cβ-Addition products (1,2 vs. 1,4)1,4-addition dominant
ThiolsRSH, K₂CO₃, MeOHThioether derivativesQuantitative conversion

Example:
Reaction with methylmagnesium bromide yields a tertiary alcohol after protonation, useful in antimalarial drug scaffolds.

Cycloaddition Reactions

The propenone group serves as a dienophile in Diels-Alder reactions .

Diene Conditions Cycloadduct Stereochemistry
1,3-ButadieneToluene, 110°C, 12hBicyclic hexahydroisoquinolineEndo preference
FuransMicrowave, 150°C, 20 minOxabicyclic compounds>90% diastereoselectivity

Applications:
These reactions generate complex polycyclic frameworks for kinase inhibitors .

Redox Reactions

The ketone and enone systems undergo selective reductions or oxidations .

Reaction Type Reagents Product Notes
Ketone reductionNaBH₄, MeOH, 0°CSecondary alcoholChemoselective (no imidazole reduction)
Enone oxidationmCPBA, CH₂Cl₂, RTEpoxideStereospecific epoxidation

Mechanistic Note:
The dimethylamino group stabilizes transition states during epoxidation, favoring syn addition.

Cross-Coupling Reactions

Brominated derivatives (e.g., 6-bromo analogs) enable Pd-catalyzed couplings .

Coupling Type Catalyst Substrate Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEArylboronic acidsBiaryl drug candidates
Buchwald-HartwigPd₂(dba)₃, XantPhos, Cs₂CO₃Primary aminesKinase inhibitor synthesis

Example:
Coupling with 4-fluorophenylboronic acid yields a biaryl derivative with enhanced EGFR inhibition (IC₅₀ = 12 nM) .

Functional Group Interconversion

The dimethylamino group undergoes alkylation or quaternization .

Reaction Conditions Product Utility
N-Alkylation

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Bromo-4-[(ethylsulfonyl)methyl]phenylmethanone with structurally related compounds, focusing on substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes Reference ID
2-Bromo-4-[(ethylsulfonyl)methyl]phenylmethanone (Target) C₁₆H₁₄BrFO₃S 385.25 g/mol Bromo, ethylsulfonylmethyl, 4-fluorophenyl Hypothesized use in drug intermediates; sulfonyl group may improve solubility. N/A
(4-Bromophenyl)(4-fluorophenyl)methanone C₁₃H₈BrF₀O 277.11 g/mol Bromo, 4-fluorophenyl Precursor for liquid crystals; lacks sulfonyl group, reducing polarity.
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone C₁₃H₉BrFNO 294.11 g/mol Amino, bromo, 4-fluorophenyl Research chemical with solubility in DMSO/chloroform; used in medicinal chemistry.
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone C₁₃H₇BrClF₀O 312.55 g/mol Bromo, chloro, 4-fluorophenyl Impurity in Empagliflozin (diabetes drug); halogen diversity affects reactivity.
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone C₉H₈BrO₃S 277.13 g/mol Bromo, methylsulfonyl Intermediate in organic synthesis; sulfonyl group enhances electrophilicity.

Key Differences and Implications

Substituent Effects: The ethylsulfonylmethyl group in the target compound distinguishes it from simpler halogenated analogs (e.g., ). Sulfonyl groups increase polarity and metabolic stability, making the compound more suitable for pharmaceutical applications compared to non-sulfonylated derivatives. The amino-substituted analog () exhibits higher solubility in polar solvents (e.g., DMSO), whereas the ethylsulfonyl group may balance hydrophilicity and lipophilicity for better bioavailability.

Reactivity and Stability :

  • Halogen diversity (e.g., bromo vs. chloro in ) influences electronic effects. Bromine’s larger atomic size may sterically hinder reactions compared to chlorine.
  • Sulfonyl-containing compounds (e.g., ) are prone to nucleophilic substitution at the α-carbon, a feature that could be leveraged in prodrug design.

Pharmacological Potential: The Empagliflozin impurity () highlights the relevance of bromo-fluorophenyl methanones in diabetes drug synthesis. The target compound’s sulfonyl group could enhance binding to sulfonylurea receptors, a mechanism seen in antidiabetic drugs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.